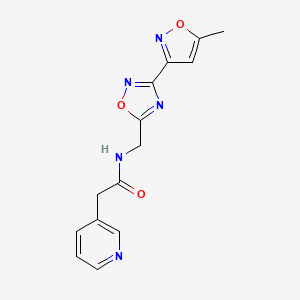

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a methylene bridge, with a pyridin-3-ylacetamide side chain. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the pyridine and isoxazole groups contribute to π-π stacking and solubility properties.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-9-5-11(18-21-9)14-17-13(22-19-14)8-16-12(20)6-10-3-2-4-15-7-10/h2-5,7H,6,8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIOTWKXHYMLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a nitrile.

Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

Final Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Preliminary studies indicate that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial activity. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings and functional groups enable it to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Substituent Effects: The target compound’s 5-methylisoxazole group (vs. phenyl or pyridinyl in analogs) may enhance metabolic stability due to reduced susceptibility to oxidation. However, bulky substituents like 4-propylphenoxy (in ) could improve lipophilicity and membrane permeability.

- Melting Points: Hydrophilic groups (e.g., 4-hydroxyphenoxy in 11v ) correlate with higher melting points (155–158°C), suggesting stronger intermolecular interactions. The target compound’s melting point is likely intermediate (100–150°C), depending on crystallinity.

- Isomer Ratios : Rotameric isomerism is common in N-alkylacetamide derivatives, as seen in 11as (4:1 ratio) . The target compound may exhibit similar conformational flexibility.

Table 2: Pharmacological Comparison

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining an isoxazole ring, an oxadiazole ring, and a pyridine moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. Its structure allows for various interactions with biological targets, potentially influencing critical biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O3 |

| Molecular Weight | 298.302 g/mol |

| Purity | ~95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of functional groups such as the amide, isoxazole, and oxadiazole enhances its solubility and binding affinity to molecular targets. Preliminary studies suggest that it may influence key pathways involved in cellular signaling and metabolism.

Anticancer Properties

Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit anticancer properties. The structural characteristics of this compound suggest potential interactions with cancer-related targets, although specific mechanisms remain to be fully elucidated .

Cholinesterase Inhibition

Similar compounds in the oxadiazole family have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases. For instance, derivatives with similar structural features have shown significant inhibition of AChE with IC50 values ranging from 12.8 to 99.2 µM . This suggests that this compound may possess similar inhibitory effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Antioxidant Activity : Compounds containing oxadiazole rings have demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

- Antibacterial Activity : Some derivatives have been tested for antibacterial efficacy against various strains, showing promising results that warrant further investigation into their therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide?

Answer:

The synthesis of this compound involves multi-step reactions, often starting with the formation of the 1,2,4-oxadiazole ring. A critical step is the coupling of the oxadiazole intermediate with the pyridyl-acetamide moiety. Key methodological considerations include:

- Reagent Selection: Use of coupling agents like EDCI/HOBt or DCC for amide bond formation to minimize side reactions.

- Temperature Control: Maintaining reactions at 0–5°C during sensitive steps (e.g., nitrile oxide cyclization for oxadiazole formation) to prevent decomposition .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) to isolate intermediates. Yield optimization (~60–70%) is achievable by monitoring reaction progress via TLC at each stage .

Basic: How can structural characterization of this compound be reliably performed?

Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy: - and -NMR to confirm the presence of the pyridin-3-yl proton (δ 8.5–9.0 ppm) and the oxadiazole methylene group (δ 4.2–4.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak ([M+H]) and fragment patterns consistent with the oxadiazole core .

- Elemental Analysis: Confirming C, H, N, and S content within ±0.3% of theoretical values to validate purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies often arise from assay conditions or compound stability. Methodological solutions include:

- Stability Studies: Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the oxadiazole ring) .

- Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays. Confirm solubility via dynamic light scattering (DLS) .

- Orthogonal Assays: Cross-validate results using enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays to distinguish target-specific effects from artifacts .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

Answer:

Focus on systematic modifications to the core structure:

- Oxadiazole Substitution: Replace the 5-methylisoxazole group with other heterocycles (e.g., thiadiazole or triazole) and compare potency using IC values in target assays .

- Methylene Linker Optimization: Introduce steric hindrance (e.g., cyclopropyl or gem-dimethyl groups) to assess conformational flexibility’s role in binding .

- Pyridine Ring Modifications: Synthesize derivatives with electron-withdrawing groups (e.g., -CF) at the pyridine 4-position and evaluate changes in logP and target affinity .

Advanced: How can researchers address challenges in isolating by-products during synthesis?

Answer:

By-product formation (e.g., oxadiazole ring-opening or dimerization) can be mitigated via:

- Reaction Monitoring: Use in-situ IR spectroscopy to detect premature termination of cycloaddition reactions (e.g., disappearance of nitrile oxide peaks at ~2250 cm) .

- Protection-Deprotection Strategies: Temporarily protect reactive amines (e.g., with Boc groups) during coupling steps to prevent unwanted nucleophilic attacks .

- Advanced Chromatography: Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve closely eluting by-products .

Basic: What analytical methods are recommended for assessing purity in preclinical studies?

Answer:

- HPLC-UV/ELS: Use a gradient elution (5–95% acetonitrile in water) with UV detection at 254 nm. Purity >98% is required for in vivo studies .

- Residual Solvent Analysis: Gas chromatography (GC) with headspace sampling to ensure DMSO or THF levels are <500 ppm .

Advanced: How can computational modeling guide the design of more potent derivatives?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the oxadiazole core and target proteins (e.g., kinase ATP-binding pockets). Prioritize derivatives with predicted ΔG < -9 kcal/mol .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., between the pyridine nitrogen and a conserved lysine residue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.